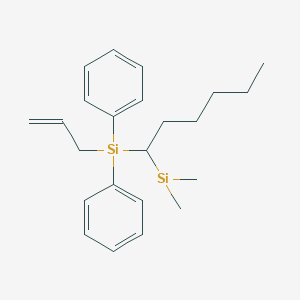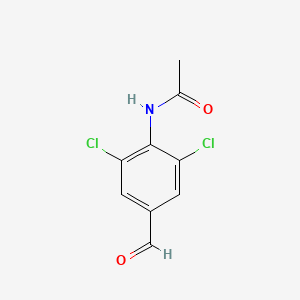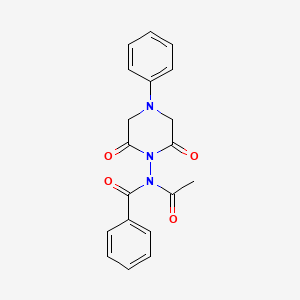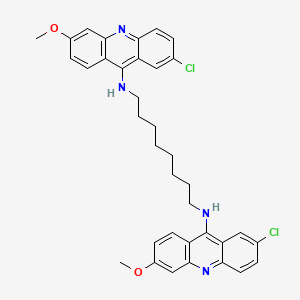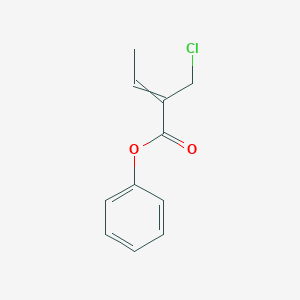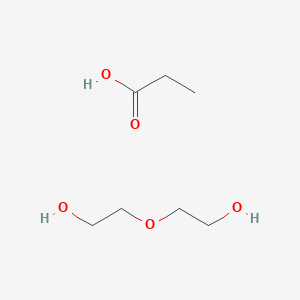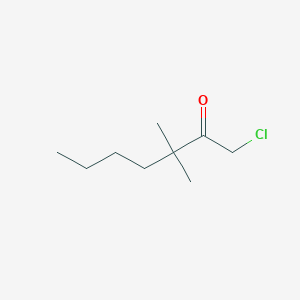
1-Chloro-3,3-dimethylheptan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-3,3-dimethylheptan-2-one is an organic compound with the molecular formula C9H17ClO It is a chlorinated ketone, characterized by the presence of a chlorine atom attached to the first carbon and a ketone group on the second carbon of a heptane chain
Méthodes De Préparation
The synthesis of 1-Chloro-3,3-dimethylheptan-2-one can be achieved through several methods:
Synthetic Routes: One common method involves the chlorination of 3,3-dimethylheptan-2-one. This reaction typically uses chlorine gas or a chlorinating agent such as thionyl chloride (SOCl2) under controlled conditions to introduce the chlorine atom at the desired position.
Reaction Conditions: The reaction is usually carried out in an inert solvent like dichloromethane or chloroform, at low temperatures to prevent side reactions. The reaction mixture is then purified through distillation or recrystallization to obtain the pure compound.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems helps in maintaining precise control over reaction parameters.
Analyse Des Réactions Chimiques
1-Chloro-3,3-dimethylheptan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as hydroxide ions (OH-), amines (NH2), or alkoxides (OR-). These reactions typically occur under basic conditions and result in the formation of corresponding alcohols, amines, or ethers.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). This reaction is usually carried out in anhydrous solvents like ether or tetrahydrofuran (THF).
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized products. Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide ions yields 3,3-dimethylheptan-2-ol, while reduction with sodium borohydride produces 1-chloro-3,3-dimethylheptan-2-ol.
Applications De Recherche Scientifique
1-Chloro-3,3-dimethylheptan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block for creating more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions, particularly those involving halogenated substrates.
Medicine: Research into its potential medicinal properties is ongoing, with studies exploring its use as a precursor for pharmaceuticals.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, polymers, and other specialty chemicals.
Mécanisme D'action
The mechanism by which 1-Chloro-3,3-dimethylheptan-2-one exerts its effects involves interactions with various molecular targets:
Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting or modifying their activity. This is particularly relevant in biological systems where halogenated compounds can act as enzyme inhibitors.
Pathways Involved: The pathways affected by this compound depend on its specific interactions with molecular targets. For example, it may interfere with metabolic pathways involving ketones or chlorinated compounds.
Comparaison Avec Des Composés Similaires
1-Chloro-3,3-dimethylheptan-2-one can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-chloro-3,3-dimethylbutan-2-one and 1-chloro-3,3-dimethylpentan-2-one share structural similarities but differ in the length of their carbon chains.
Uniqueness: The specific positioning of the chlorine atom and the ketone group in this compound gives it distinct reactivity and properties compared to its analogs. This makes it particularly useful in certain chemical reactions and applications.
Propriétés
Numéro CAS |
63611-26-7 |
|---|---|
Formule moléculaire |
C9H17ClO |
Poids moléculaire |
176.68 g/mol |
Nom IUPAC |
1-chloro-3,3-dimethylheptan-2-one |
InChI |
InChI=1S/C9H17ClO/c1-4-5-6-9(2,3)8(11)7-10/h4-7H2,1-3H3 |
Clé InChI |
MBAAZSBVJHIYFR-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(C)(C)C(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(2-Hydroxyethyl)amino]-6-methyl-2-nitrophenol](/img/structure/B14500906.png)
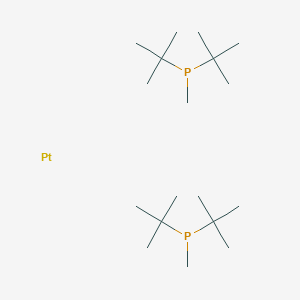
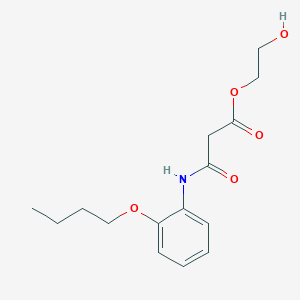
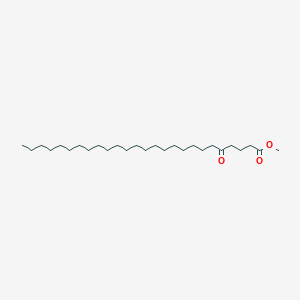
![[(5-Methyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl thiocyanate](/img/structure/B14500932.png)
